3-Amino-2-(cyclobutylmethyl)propan-1-ol hydrochloride
Overview
Description
3-Amino-2-(cyclobutylmethyl)propan-1-ol hydrochloride is a chemical compound with the CAS Number: 1803562-32-4 . It has a molecular weight of 179.69 . The compound is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO.ClH/c9-5-8(6-10)4-7-2-1-3-7;/h7-8,10H,1-6,9H2;1H . This code provides a specific description of the structure of the molecule.Scientific Research Applications
Synthesis and Characterization
The compound has been used as an intermediate in the synthesis of various chemical structures. For instance, a study detailed the synthesis and characterization of substituted phenyl azetidines, which hold potential as antimicrobial agents. This process involves several steps, starting from a bromo phenyl methyl cyanide, leading to various compounds including 3-amino-2-(4-bromo phenyl) propan-1-ol, which is structurally related to 3-Amino-2-(cyclobutylmethyl)propan-1-ol hydrochloride, showcasing the compound's utility in synthesizing biologically active molecules (Doraswamy & Ramana, 2013).
Catalysis
Another research domain involves the use of related compounds in catalysis. A study on the preparation of propylene carbonate, catalyzed by an ionic liquid containing amino and hydroxy from the difunctional group, reveals the compound's significance in enhancing reaction efficiency and selectivity. This research underscores the potential of amino-alcohol derivatives in catalytic processes, suggesting a similar applicability for this compound (Zhang et al., 2020).
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-(aminomethyl)-3-cyclobutylpropan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c9-5-8(6-10)4-7-2-1-3-7;/h7-8,10H,1-6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHWYJRYJVRNFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(CN)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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